Cas no 2227870-41-7 (2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol)

2-(Dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol is a chiral phenolic compound featuring both a dimethylaminomethyl and a (2R)-2-hydroxypropyl substituent on the aromatic ring. Its structural design imparts unique physicochemical properties, including enhanced solubility in polar solvents and potential for selective interactions in chiral environments. The presence of the hydroxyl and tertiary amine groups offers versatility in coordination chemistry and derivatization, making it valuable for applications in asymmetric synthesis, catalysis, or pharmaceutical intermediates. The (R)-configured hydroxypropyl moiety further enables stereoselective reactivity, which may be advantageous in enantioselective processes. This compound’s balanced hydrophilicity and functional group diversity make it a promising candidate for specialized chemical research and development.
2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol structure
2227870-41-7 structure
商品名:2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol
CAS番号:2227870-41-7
MF:C12H19NO2
メガワット:209.2847635746
CID:6236315
PubChem ID:165760167

2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol 化学的及び物理的性質

名前と識別子

    • 2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol
    • 2227870-41-7
    • EN300-1754508
    • 2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
    • インチ: 1S/C12H19NO2/c1-9(14)6-10-4-5-12(15)11(7-10)8-13(2)3/h4-5,7,9,14-15H,6,8H2,1-3H3/t9-/m1/s1
    • InChIKey: IQPZDPDLLJRNEC-SECBINFHSA-N
    • ほほえんだ: O[C@H](C)CC1C=CC(=C(C=1)CN(C)C)O

計算された属性

  • せいみつぶんしりょう: 209.141578849g/mol
  • どういたいしつりょう: 209.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 43.7Ų

2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1754508-0.1g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
0.1g
$1496.0 2023-09-20
Enamine
EN300-1754508-0.5g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
0.5g
$1632.0 2023-09-20
Enamine
EN300-1754508-10.0g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
10g
$7312.0 2023-06-03
Enamine
EN300-1754508-5.0g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
5g
$4930.0 2023-06-03
Enamine
EN300-1754508-10g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
10g
$7312.0 2023-09-20
Enamine
EN300-1754508-1g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
1g
$1701.0 2023-09-20
Enamine
EN300-1754508-0.05g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
0.05g
$1428.0 2023-09-20
Enamine
EN300-1754508-1.0g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
1g
$1701.0 2023-06-03
Enamine
EN300-1754508-2.5g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
2.5g
$3332.0 2023-09-20
Enamine
EN300-1754508-0.25g
2-[(dimethylamino)methyl]-4-[(2R)-2-hydroxypropyl]phenol
2227870-41-7
0.25g
$1564.0 2023-09-20

2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol 関連文献

2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenolに関する追加情報

Introduction to 2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol (CAS No. 2227870-41-7)

2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol, identified by the CAS number 2227870-41-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a phenolic moiety with an amine group, making it a versatile intermediate in the development of novel therapeutic agents. The presence of a stereogenic center at the (2R)-configuration further enhances its synthetic utility and potential biological activity.

The structural motif of 2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol consists of a benzene ring substituted at the 4-position with a (2R)-2-hydroxypropyl group, while the 2-position is functionalized with a dimethylamino)methyl group. This arrangement imparts both hydrophilic and lipophilic properties to the molecule, which is crucial for optimizing its solubility and membrane permeability in biological systems. Such structural features are often exploited in medicinal chemistry to modulate pharmacokinetic profiles and enhance target binding affinity.

In recent years, there has been growing interest in phenolic derivatives as pharmacophores due to their demonstrated ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The compound under discussion, CAS No. 2227870-41-7, represents an advanced scaffold that could serve as a precursor for designing molecules with enhanced pharmacological properties. Its amine functionality, in particular, provides a site for further derivatization, enabling the synthesis of more complex analogs tailored for specific therapeutic applications.

One of the most compelling aspects of 2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol is its potential role in drug discovery programs targeting neurological and inflammatory disorders. Preliminary studies have suggested that phenolic compounds with similar structural motifs may exhibit inhibitory activity against key enzymes involved in pathophysiological pathways. The chiral center at the (2R)-configuration is particularly noteworthy, as enantiopure compounds often display improved selectivity and reduced side effects compared to racemic mixtures.

The synthesis of CAS No. 2227870-41-7 involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, reduction processes, and stereocontrolled functionalization at the stereogenic center. Advances in catalytic methods have enabled more efficient routes to this compound, reducing both reaction times and environmental impact. Such improvements are critical in modern pharmaceutical research, where sustainability and cost-effectiveness are paramount.

Recent advancements in computational chemistry have also facilitated the rational design of derivatives based on 2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol. Molecular modeling studies have been employed to predict binding modes and affinity for various biological targets, allowing researchers to prioritize promising candidates for experimental validation. These computational approaches complement traditional high-throughput screening methods, providing a more holistic strategy for drug discovery.

The pharmacological potential of this compound has not gone unnoticed by academic and industrial researchers. Several groups have reported on analogs derived from this scaffold, demonstrating activities ranging from anti-inflammatory to neuroprotective effects. The amine group serves as a versatile handle for further chemical modifications, enabling the creation of prodrugs or conjugates that enhance delivery or target specificity. Such innovations underscore the importance of foundational intermediates like CAS No. 2227870-41-7 in advancing therapeutic development.

In conclusion, 2-(dimethylamino)methyl-4-(2R)-2-hydroxypropylphenol (CAS No. 2227870-41-7) represents a promising building block for pharmaceutical innovation. Its unique structural features, combined with its synthetic accessibility and potential biological activity, make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for phenolic derivatives, compounds like this are likely to play an increasingly significant role in developing next-generation therapeutics.

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